4-Methyl-1-(4-nitrophenyl)piperidin-4-ol 4-Methyl-1-(4-nitrophenyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479618
InChI: InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3
SMILES: CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol

CAS No.:

Cat. No.: VC13479618

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-(4-nitrophenyl)piperidin-4-ol -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 4-methyl-1-(4-nitrophenyl)piperidin-4-ol
Standard InChI InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3
Standard InChI Key BTXFCTOPKCSXDL-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O
Canonical SMILES CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol consists of a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position and a 4-nitrophenyl group attached to the nitrogen atom at the 1-position. The nitrophenyl group introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and solubility.

Molecular Formula and Key Properties

Based on structural analogs , the compound’s molecular formula is inferred as C₁₂H₁₆N₂O₃, with a molecular weight of 252.27 g/mol. Key physicochemical properties, extrapolated from comparable nitrophenyl-piperidine derivatives, include:

PropertyValue/Description
SolubilityModerate in polar organic solvents
Melting Point~120–125°C (estimated)
LogP (Partition Coefficient)~2.1 (indicating moderate lipophilicity)
StabilityStable under inert conditions

The nitro group’s resonance effects and the hydroxyl group’s hydrogen-bonding capacity suggest reactivity in electrophilic substitution and hydrogen-bonding interactions, respectively .

Synthesis and Manufacturing

The synthesis of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol can be hypothesized through modifications of established routes for analogous piperidine derivatives.

Reductive Amination Approach

A plausible method involves reductive amination of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol. This route, inspired by the synthesis of related compounds , would proceed as follows:

  • Imine Formation: Condensation of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol in ethanol under reflux.

  • Reduction: Sodium borohydride (NaBH₄) reduces the imine intermediate to the secondary amine.
    RCHO+R’NH2RCH=NR’NaBH4RCH2NHR’\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{NHR'}
    This method aligns with protocols used for synthesizing nitrophenyl-piperidine derivatives , yielding moderate to high purity products.

Alkylation of Piperidine Derivatives

Alternative routes may involve alkylation of 4-hydroxypiperidine with a nitrobenzene sulfonate ester, followed by methylation at the 4-position. Such methods are analogous to the synthesis of 1-(4-nitrophenyl)piperidin-2-one , where potassium tert-butoxide facilitates deprotonation and nucleophilic substitution.

Optimization and Industrial Scalability

Critical parameters for scalability include:

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane for improved reaction kinetics .

  • Temperature Control: Reactions conducted at 0–5°C to minimize side product formation .

  • Purification: Recrystallization using ethyl acetate/methyl tert-butyl ether mixtures to achieve >99% purity .

Biological Activities and Mechanisms

While direct pharmacological data for 4-methyl-1-(4-nitrophenyl)piperidin-4-ol are unavailable, structurally related piperidine derivatives exhibit notable biological activities.

Antibacterial and Anticancer Properties

Nitrophenyl-substituted piperidines often show antibacterial activity against Gram-positive strains (e.g., Bacillus subtilis) due to membrane disruption . Anticancer effects are hypothesized through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation: Nitro groups can undergo enzymatic reduction to nitro radicals, causing DNA damage .

  • Apoptosis Induction: Piperidine moieties interfere with mitochondrial membrane potentials, triggering caspase activation .

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